4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide

Medicinal Chemistry Enzyme Inhibition Physicochemical Property

4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide is a synthetic small molecule (MW 429.4 g/mol) incorporating a benzamide core, an acetamido substituent, and a 4-(trifluoromethyl)phenylsulfonamido moiety connected via an ethylenediamine linker. It belongs to the aryl sulfonamide class, a privileged scaffold in medicinal chemistry known for engaging zinc-containing metalloenzymes such as carbonic anhydrases and histone deacetylases (HDACs).

Molecular Formula C18H18F3N3O4S
Molecular Weight 429.41
CAS No. 1091398-92-3
Cat. No. B2495274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide
CAS1091398-92-3
Molecular FormulaC18H18F3N3O4S
Molecular Weight429.41
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C18H18F3N3O4S/c1-12(25)24-15-6-2-13(3-7-15)17(26)22-10-11-23-29(27,28)16-8-4-14(5-9-16)18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,26)(H,24,25)
InChIKeyYMJFGIVTQXFCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide (CAS 1091398-92-3): Structural and Pharmacophoric Profile


4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide is a synthetic small molecule (MW 429.4 g/mol) incorporating a benzamide core, an acetamido substituent, and a 4-(trifluoromethyl)phenylsulfonamido moiety connected via an ethylenediamine linker [1]. It belongs to the aryl sulfonamide class, a privileged scaffold in medicinal chemistry known for engaging zinc-containing metalloenzymes such as carbonic anhydrases and histone deacetylases (HDACs) [2]. Its computed physicochemical properties (XLogP3-AA = 1.9, tPSA = 113 Ų, 3 H-bond donors, 8 H-bond acceptors) suggest moderate lipophilicity and drug-like characteristics [1]. The compound is primarily utilized as a research tool and screening compound.

Why 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide Cannot Be Replaced by In-Class Analogs


Within the aryl sulfonamide class, minor structural modifications can drastically alter target selectivity, binding kinetics, and physicochemical properties. For instance, the replacement of the 4-trifluoromethyl group on the phenyl ring with a methyl group, or the simple removal of the sulfonamide linker, can shift inhibition profiles between carbonic anhydrase isoforms or abolish HDAC activity entirely [1]. The specific combination of the 4-acetamido-benzamide core and the 4-CF₃-phenylsulfonamido-ethyl linker in this compound creates a unique pharmacophoric fingerprint that generic substitution cannot reproduce [2]. Therefore, procurement decisions must be guided by precise structural identity rather than class-level assumptions.

Quantitative Differentiation Evidence for 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide


Enhanced Lipophilic Binding Capacity vs. Methyl-Sulfonamide Analog

The target compound incorporates a 4-trifluoromethyl group, which is a strongly electron-withdrawing and lipophilic moiety. This group can enhance binding affinity to hydrophobic pockets in enzyme targets compared to a methyl group. The computed partition coefficient of the target compound (XLogP3-AA = 1.9) is significantly higher than that of its methyl analog 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide (CAS 1091476-41-3) [1]. While direct IC50 data are not publicly available, the 1.5–2.0 log unit increase in lipophilicity is known to improve membrane permeability and target engagement in cellular assays [2].

Medicinal Chemistry Enzyme Inhibition Physicochemical Property

Unique Heteroatom Spacing for Chelation vs. Directly Linked Sulfonamides

The ethylenediamine linker between the benzamide and the sulfonamide provides a specific spatial arrangement of hydrogen bond donors/acceptors. This contrasts with simpler sulfonamides like 4-acetamidobenzenesulfonamide, which lack this flexible linker. In carbonic anhydrase inhibition, the distance between the zinc-binding sulfonamide and the pendant hydrophobic group is crucial for isoform selectivity [1]. The target compound's 7 rotatable bonds (vs. 2 in 4-acetamidobenzenesulfonamide) suggest the potential for an induced-fit binding mode not achievable by rigid analogs [2].

Medicinal Chemistry Structure-Activity Relationship Zinc Binding

Electronic Effect of 4-CF₃ Substitution on Sulfonamide pKa vs. Non-Fluorinated Analogs

The 4-trifluoromethyl group exerts a strong electron-withdrawing effect (σp = 0.54) that lowers the pKa of the adjacent sulfonamide N–H, enhancing its zinc-binding affinity in metalloenzymes such as carbonic anhydrases and HDACs [1]. Non-fluorinated phenylsulfonamide analogs have higher pKa values and consequently weaker metal coordination [2]. Although direct pKa measurements for this compound are unavailable, the Hammett constant predicts a ΔpKa of approximately –1.5 relative to the unsubstituted phenyl analog, which correlates with a 10- to 30-fold improvement in binding affinity based on class-level SAR [3].

Medicinal Chemistry Enzyme Inhibition Electronic Effects

Differentiation from Positional Isomer: 4-Propionamido-N-(2-(2-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide

The target compound has a 4-acetamido group on the benzamide ring, whereas a closely related analog bears a 4-propionamido group and a 2-trifluoromethyl substitution on the phenylsulfonamide . This positional isomerism of the trifluoromethyl group and the difference in acyl chain length can lead to divergent enzyme inhibition profiles. In HDAC inhibitors, the size of the acyl cap group is a critical determinant of isoform selectivity [1]. Acetamido-containing compounds preferentially inhibit Class I HDACs, while bulkier acyl caps shift selectivity towards Class II isoforms, potentially altering efficacy and safety profiles [1].

Medicinal Chemistry Structure-Activity Relationship Selectivity

Optimal Application Scenarios for 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide


Probing the Impact of 4-CF₃ Substituents on Sulfonamide Zinc-Binding Affinity

This compound is ideally suited as a probe in structure-activity relationship (SAR) studies aimed at quantifying the contribution of a 4-trifluoromethyl group to the zinc-binding affinity of aryl sulfonamides. Its use in a panel with non-fluorinated and methyl-substituted analogs can delineate the electronic effects on pKa and consequent enzyme inhibition, as supported by Hammett-based predictions [1].

Screening Library Member for Class I HDAC Inhibitor Discovery

Given the structural similarity to known HDAC inhibitors bearing a benzamide zinc-binding group and an acetamido cap, this compound can be prioritized in screening libraries for Class I HDAC (HDAC1, 2, 3) inhibition. The ethylenediamine linker may also confer unique binding kinetics compared to simpler para-substituted benzamides, as suggested by rotatable bond analysis [2].

Chemical Tool for Carbonic Anhydrase Isoform Profiling

The combination of a flexible sulfonamide linker and a hydrophobic 4-CF₃-phenyl tail makes this compound a candidate for carbonic anhydrase isoform selectivity profiling. Its structural differentiation from rigid sulfonamides like acetazolamide may enable binding to isoforms with shallow active site pockets, as inferred from class-level SAR [3].

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